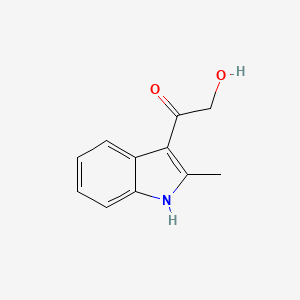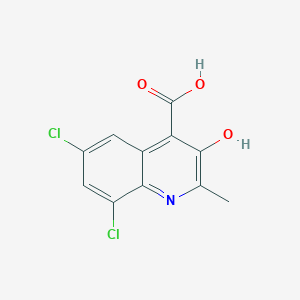
Diethyl ((N-ethyl-3,4-(methylenedioxy)anilino)methylene)malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl ((N-ethyl-3,4-(methylenedioxy)anilino)methylene)malonate is an organic compound with the molecular formula C17H21NO6 and a molecular weight of 335.4 g/mol. It is characterized by the presence of a methylenedioxy group attached to an aniline derivative, which is further connected to a malonate ester. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
The synthesis of Diethyl ((N-ethyl-3,4-(methylenedioxy)anilino)methylene)malonate involves the reaction of N-ethyl-3,4-(methylenedioxy)aniline with diethyl bromomalonate under basic conditions . The reaction typically proceeds as follows:
Reactants: N-ethyl-3,4-(methylenedioxy)aniline and diethyl bromomalonate.
Conditions: The reaction is carried out in the presence of a base, such as sodium ethoxide or potassium carbonate, in an organic solvent like ethanol or acetonitrile.
Procedure: The reactants are mixed and heated under reflux for several hours, leading to the formation of the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
Diethyl ((N-ethyl-3,4-(methylenedioxy)anilino)methylene)malonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylenedioxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed depend on the type of reaction and the reagents used.
Applications De Recherche Scientifique
Diethyl ((N-ethyl-3,4-(methylenedioxy)anilino)methylene)malonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of functional materials, such as polymers and dyes, due to its unique chemical structure.
Comparaison Avec Des Composés Similaires
Diethyl ((N-ethyl-3,4-(methylenedioxy)anilino)methylene)malonate can be compared with similar compounds, such as:
Diethyl malonate: A simpler ester without the methylenedioxy and aniline groups.
N-ethyl-3,4-(methylenedioxy)aniline: Lacks the malonate ester group.
Diethyl ((N-methyl-3,4-(methylenedioxy)anilino)methylene)malonate: Similar structure but with a methyl group instead of an ethyl group.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties .
Propriétés
| 32953-23-4 | |
Formule moléculaire |
C17H21NO6 |
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
diethyl 2-[[1,3-benzodioxol-5-yl(ethyl)amino]methylidene]propanedioate |
InChI |
InChI=1S/C17H21NO6/c1-4-18(12-7-8-14-15(9-12)24-11-23-14)10-13(16(19)21-5-2)17(20)22-6-3/h7-10H,4-6,11H2,1-3H3 |
Clé InChI |
MJPSXFFZUVDQND-UHFFFAOYSA-N |
SMILES canonique |
CCN(C=C(C(=O)OCC)C(=O)OCC)C1=CC2=C(C=C1)OCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


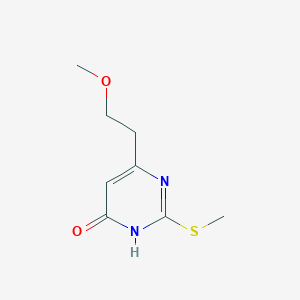



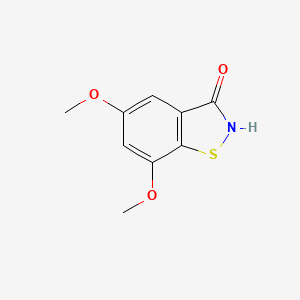
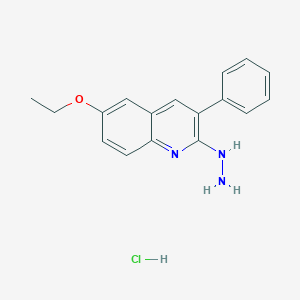

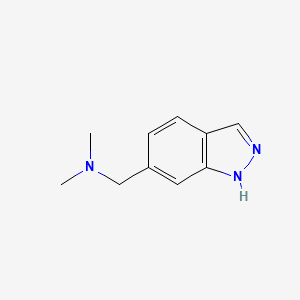
![6-methyl-4-[2-(trimethylsilyl)ethynyl]-3-Pyridinecarbonitrile](/img/structure/B13749856.png)

